5-(4-Acetamidophenyl)picolinic acid
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Overview
Description
5-(4-Acetamidophenyl)picolinic acid: is an organic compound with the molecular formula C14H12N2O3. It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 4-acetamidophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Acetamidophenyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminophenol and picolinic acid.
Acetylation: 4-aminophenol is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetamidophenol.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Acetamidophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives at the acetamido group.
Scientific Research Applications
Chemistry: 5-(4-Acetamidophenyl)picolinic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antiviral and anticancer agent .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 5-(4-Acetamidophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their structure and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways.
Proteins: It can interact with proteins, affecting their stability and function.
Pathways: The compound may interfere with signaling pathways, leading to altered cellular responses
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness: 5-(4-Acetamidophenyl)picolinic acid is unique due to the presence of the 4-acetamidophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
Molecular Formula |
C14H12N2O3 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-(4-acetamidophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-12-5-2-10(3-6-12)11-4-7-13(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
ATLUDZOLKFJBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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